2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate
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Overview
Description
2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C9H6F3NS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of the corresponding amine with carbon disulfide and a base, followed by treatment with a desulfurizing agent. One common method involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts, which are generated in situ by treating the amine with carbon disulfide and triethylamine . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often employs large-scale reactions using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Thioureas: Formed by reaction with amines.
Thiocarbamates: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by oxidation.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its ability to react with amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the modification of the target molecules. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl Isothiocyanate: Similar structure but with a fluorine atom instead of a methyl group.
3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Contains two trifluoromethyl groups on the phenyl ring.
2-(Trifluoromethyl)phenyl Isothiocyanate: Lacks the methyl group present in 2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate.
Uniqueness
This compound is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-isothiocyanato-1-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAKOFXQJBKGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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